Cas no 114798-27-5 ([1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]-)

[1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]- structure
114798-27-5 structure
Product Name:[1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]-
CAS-nummer:114798-27-5
MF:C22H23ClN2O3
MW:398.882624864578
CID:157617
PubChem ID:130762
Update Time:2025-04-19

[1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • [1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]-
    • 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid
    • 2-butyl-1-< (2'-carboxybiphenyl-4-yl)methyl> -4-chloro-5-(hydroxymethyl)imidazole
    • 2-Butyl-4-chloro-1-[(2'-carboxybiphenyl-4-yl)-methyl]-5-(hydroxymethyl)imidazole
    • AC1L2XYV
    • CHEMBL274447
    • CTK0H6905
    • Exp7711
    • SureCN89
    • DTXSID60150853
    • UUPNFNCKGJOLQE-UHFFFAOYSA-N
    • EXP-7711
    • 4'-Imi
    • BDBM50003399
    • (1,1'-Biphenyl)-2-carboxylic acid, 4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-
    • 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid
    • SCHEMBL89
    • 4''-(2-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carboxylic acid;H2O
    • 4-Chloro-5-hydroxymethyl-3-imidazol-1-ylmethyl-biphenyl-2-carboxylic acid butyl ester
    • 4''-(2-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carboxylic acid
    • SC 48742
    • 114798-27-5
    • {2-Butyl-5-chloro-3-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol (EXP7711 (IMI))
    • i4''-(2-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carboxylic acid
    • 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-hydroxymethylimidazole
    • L001953
    • Exp 7711
    • Inchi: 1S/C22H23ClN2O3/c1-2-3-8-20-24-21(23)19(14-26)25(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22(27)28/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,27,28)
    • InChI-sleutel: UUPNFNCKGJOLQE-UHFFFAOYSA-N
    • LACHT: ClC1=C(CO)N(CC2C=CC(C3C=CC=CC=3C(=O)O)=CC=2)C(CCCC)=N1

Berekende eigenschappen

  • Exacte massa: 398.13989
  • Monoisotopische massa: 398.1397203g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 8
  • Complexiteit: 498
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 75.4Ų

Experimentele eigenschappen

  • PSA: 75.35
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司